molecular formula C27H37NaO11 B587268 Cortisol 21-β-D-Glucuronide Sodium Salt(>90per cent) CAS No. 213456-71-4

Cortisol 21-β-D-Glucuronide Sodium Salt(>90per cent)

Cat. No.: B587268
CAS No.: 213456-71-4
M. Wt: 560.572
InChI Key: ZPICJAOKWWNWHM-RWZHJPGVSA-M
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Description

Cortisol 21-β-D-Glucuronide Sodium Salt is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used in scientific research to study cortisol metabolism and glucuronidation pathways. It is a sodium salt form of cortisol 21-β-D-glucuronide, which is a conjugated form of cortisol that is more water-soluble and can be easily excreted in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisol 21-β-D-Glucuronide Sodium Salt involves the glucuronidation of cortisol. This process typically requires the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of Cortisol 21-β-D-Glucuronide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Cortisol 21-β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cortisol 21-β-D-Glucuronide Sodium Salt can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cortisol 21-β-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study glucuronidation reactions.

    Biology: Utilized in studies of cortisol metabolism and its role in stress responses.

    Medicine: Employed in clinical research to investigate cortisol levels in patients with adrenal disorders.

    Industry: Used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Cortisol 21-β-D-Glucuronide Sodium Salt exerts its effects through the glucuronidation pathway. This process involves the addition of glucuronic acid to cortisol, making it more water-soluble and facilitating its excretion in urine. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cortisol 21-β-D-Glucuronide Sodium Salt is unique due to its enhanced water solubility and ease of excretion compared to its parent compound, cortisol. This makes it particularly useful in studies of cortisol metabolism and excretion .

Properties

CAS No.

213456-71-4

Molecular Formula

C27H37NaO11

Molecular Weight

560.572

IUPAC Name

sodium;6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19?,20?,21?,22?,24?,25-,26-,27-;/m0./s1

InChI Key

ZPICJAOKWWNWHM-RWZHJPGVSA-M

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+]

Synonyms

(11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  Cortisol Glucuronide Sodium Salt;  21-(β-D-Glucopyranuronosyloxy)-11β,17-dihydroxy-_x000B_pregn-4-ene-3,20-dione Sodium Salt;  11β,17-Dihydroxy-3,20-dioxopregn-4-

Origin of Product

United States

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